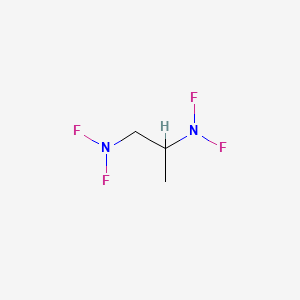

1,2-Difluoroaminopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

15403-25-5 |

|---|---|

Molecular Formula |

C3H6F4N2 |

Molecular Weight |

146.09 g/mol |

IUPAC Name |

1-N,1-N,2-N,2-N-tetrafluoropropane-1,2-diamine |

InChI |

InChI=1S/C3H6F4N2/c1-3(9(6)7)2-8(4)5/h3H,2H2,1H3 |

InChI Key |

JQWPRTVHDKXTSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(F)F)N(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Enantioselective Synthesis of 1,2-Difluoroaminopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in the development of pharmaceuticals and agrochemicals. The synthesis of chiral molecules containing multiple fluorine atoms, such as 1,2-difluoroaminopropane, presents a significant synthetic challenge due to the need for precise control over stereochemistry. This technical guide provides an in-depth overview of potential enantioselective synthetic routes to this compound, drawing upon cutting-edge methodologies in asymmetric catalysis. While a direct, one-step synthesis of this specific molecule is not yet established in the literature, this document outlines two plausible strategies: the enantioselective fluoroamination of an allylic amine derivative and the enantioselective 1,2-difluorination of a suitable N-protected allylamine.

Proposed Synthetic Strategies

Two primary retrosynthetic approaches are proposed, leveraging recent advancements in catalytic enantioselective difunctionalization of alkenes. Both strategies utilize a chiral aryl iodide catalyst in the key stereochemistry-defining step.

Caption: Retrosynthetic analysis of this compound.

Strategy A: Enantioselective 1,2-Difluorination of an N-Protected Allylamine

This approach involves the key step of a catalytic, enantioselective 1,2-difluorination of a readily available N-protected allylamine, followed by a standard deprotection step to yield the target molecule. The success of the difluorination step is predicated on the choice of a suitable protecting group that can provide anchimeric assistance to favor the desired 1,2-difluorination over a potential 1,1-difluorination rearrangement. An N-tert-butyl cinnamamide has been shown to be effective in a similar system.

Caption: Synthetic pathway for Strategy A.

Key Experimental Protocol: Enantioselective 1,2-Difluorination

This protocol is adapted from the work of Jacobsen and coworkers on the enantioselective 1,2-difluorination of cinnamamides.[1][2]

Materials:

-

N-tert-Butylallylamide (starting material)

-

Chiral Aryl Iodide Catalyst (e.g., a C2-symmetric resorcinol-based catalyst)[3]

-

HF-Pyridine

-

meta-Chloroperoxybenzoic acid (mCPBA)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the N-tert-butylallylamide and the chiral aryl iodide catalyst (typically 5-10 mol%).

-

Dissolve the solids in the anhydrous solvent and cool the mixture to the desired temperature (e.g., -78 °C to 0 °C).

-

Slowly add HF-pyridine to the reaction mixture.

-

Add a solution of mCPBA in the reaction solvent dropwise over a period of several hours.

-

Monitor the reaction by TLC or NMR until the starting material is consumed.

-

Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate and sodium thiosulfate).

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes representative data from analogous reactions in the literature, which can be used as a benchmark for the proposed synthesis.

| Substrate | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| N-tert-Butylcinnamamide | 10 | 85 | >20:1 | 95 | [1][2] |

| Trisubstituted Cinnamamide | 10 | 78 | >20:1 | 98 | [1][2] |

Strategy B: Enantioselective Fluoroamination of an Allylic Sulfonamide

This strategy aims to install both the fluorine and the amino functionalities in a single, highly stereoselective step. Research has shown that N-sulfonamides are suitable substrates for catalytic, enantioselective fluoroamination to form syn-β-fluoroaziridines, which can subsequently be opened to the desired vicinal fluoroamine.[4][5][6]

Caption: Synthetic pathway for Strategy B.

Key Experimental Protocol: Enantioselective Fluoroaziridination

This protocol is based on the methodology developed by Jacobsen and coworkers for the fluoroamination of allylic amines.[4][5][6]

Materials:

-

N-Tosylallylamine (starting material)

-

Chiral Aryl Iodide Catalyst (e.g., a C2-symmetric resorcinol-based catalyst)[4]

-

HF-Pyridine

-

meta-Chloroperoxybenzoic acid (mCPBA)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

In a glovebox, combine N-tosylallylamine and the chiral aryl iodide catalyst (typically 10 mol%) in a reaction vial.

-

Add anhydrous dichloromethane and cool the solution to -78 °C.

-

Add HF-pyridine, followed by the dropwise addition of a solution of mCPBA in dichloromethane.

-

Stir the reaction at -78 °C for the specified time (e.g., 12-24 hours).

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract with an organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the syn-β-fluoroaziridine.

Quantitative Data

The following table presents data from the fluoroamination of cinnamyl sulfonamides, which serves as a guide for the proposed synthesis.

| Substrate | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

| N-Tosylcinnamylamine | 10 | 80 | >20:1 | 96 | [4] |

| N-Mesylcinnamylamine | 10 | 75 | >20:1 | 95 | [4] |

Conclusion

The enantioselective synthesis of this compound represents a formidable challenge in synthetic organic chemistry. The two strategies outlined in this technical guide, based on the pioneering work in catalytic asymmetric difunctionalization of alkenes, offer promising avenues for the construction of this valuable chiral building block. Both the enantioselective 1,2-difluorination of an N-protected allylamine and the enantioselective fluoroamination of an allylic sulfonamide rely on a key stereochemistry-determining step catalyzed by a chiral aryl iodide. Further research and optimization will be necessary to adapt these methodologies to the specific synthesis of this compound and to explore the subsequent deprotection and ring-opening steps. The successful implementation of these strategies would provide access to a novel, fluorinated chiral building block with significant potential in medicinal chemistry and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Catalytic, Enantioselective 1,2-Difluorination of Cinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regio‐ and Enantioselective Intermolecular Aminofluorination of Alkenes via Iodine(I)/Iodine(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

A Theoretical Exploration of the Properties of 1,2-Difluoroaminopropane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The introduction of fluorine atoms and amino groups into small organic molecules can profoundly influence their chemical and physical properties, making them attractive candidates for applications in medicinal chemistry and materials science. This technical guide provides a comprehensive theoretical overview of the properties of the isomers of 1,2-difluoroaminopropane. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust computational methodology based on established quantum chemical techniques to predict its structural, thermodynamic, and electronic characteristics. By drawing parallels with related fluorinated alkanes, this guide offers valuable insights into the conformational preferences and potential intermolecular interactions of this compound isomers, serving as a foundational resource for further experimental and computational investigation.

Introduction

Fluorination is a widely employed strategy in drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. Similarly, the amino group is a critical functional group in a vast array of pharmaceuticals due to its ability to form hydrogen bonds and act as a proton donor or acceptor. The combination of these functionalities in a small aliphatic scaffold like propane presents a rich landscape for theoretical exploration. This compound can exist as multiple stereoisomers, each with a unique three-dimensional arrangement of atoms that dictates its properties.

This guide focuses on the theoretical characterization of the diastereomers and enantiomers of this compound. We will explore the conformational space of these isomers and predict their key physicochemical properties using state-of-the-art computational chemistry methods. The methodologies and predicted data presented herein are intended to guide future research and development efforts involving this and similar fluorinated aminoalkanes.

Isomers of this compound

This compound possesses two chiral centers at the C1 and C2 positions, giving rise to two pairs of enantiomers, which are diastereomers of each other: (1R, 2R)- and (1S, 2S)-1,2-difluoroaminopropane, and (1R, 2S)- and (1S, 2R)-1,2-difluoroaminopropane. For the purpose of this theoretical guide, we will focus on the conformational analysis of one enantiomer from each diastereomeric pair, as the enantiomers will have identical scalar properties.

Theoretical Methodology

The theoretical properties of the this compound isomers can be elucidated using quantum chemical calculations. Density Functional Theory (DFT) is a powerful and widely used method for predicting the properties of organic molecules.

Computational Details

All calculations would be performed using a quantum chemistry software package such as Gaussian.[1] The following methodology is proposed:

-

Geometry Optimization and Vibrational Frequencies: The geometries of all conformers of the this compound isomers would be optimized using the B3LYP functional with the 6-311+G(d,p) basis set.[1] Frequency calculations at the same level of theory would be performed to confirm that each optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data.

-

Solvation Effects: To model the influence of a solvent, the optimized geometries would be re-optimized using a continuum solvation model, such as the SMD model, with water as the solvent.[1]

-

Spectroscopic Properties: NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory.[1][2]

Experimental Protocols

While this guide is theoretical, it is important to consider how these predictions could be experimentally validated.

-

Synthesis: The synthesis of this compound isomers could potentially be achieved through the fluorination of an appropriate aminopropene derivative or by the reaction of a difluoropropane precursor with an aminating agent. A detailed synthetic protocol would need to be developed and optimized. A general approach for synthesizing related compounds involves the conversion of a starting material into a corresponding acid chloride, followed by reaction with ammonium thiocyanate and subsequent treatment with a primary amine.[3]

-

Spectroscopic Characterization: The synthesized isomers would be characterized using standard spectroscopic techniques, including ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as infrared (IR) spectroscopy and mass spectrometry. The experimental spectra would then be compared with the theoretically predicted spectra to validate the computational models.

Predicted Theoretical Properties

Based on the principles of conformational analysis of small fluorinated alkanes, we can predict the key theoretical properties of the this compound isomers.[4][5]

Conformational Analysis

Rotation around the C1-C2 bond in this compound will lead to various staggered and eclipsed conformations. The relative stability of these conformers is governed by a combination of steric hindrance, dipole-dipole interactions, and hyperconjugative effects, such as the gauche effect observed in 1,2-difluoroethane.[6][7] The "gauche effect" describes the tendency of certain substituted alkanes to prefer a gauche conformation over the anti conformation.

The logical workflow for determining the most stable conformer can be visualized as follows:

Caption: Workflow for the theoretical conformational analysis of this compound isomers.

Predicted Data

The following tables summarize the hypothetical quantitative data that would be obtained from the proposed computational methodology. These values are illustrative and based on typical results for similar small fluorinated molecules.

Table 1: Predicted Relative Energies and Dipole Moments of the Most Stable Conformers of this compound Isomers

| Isomer | Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| (1R, 2R) | Gauche (F/F) | 0.00 | 2.5 |

| (1R, 2R) | Anti (F/F) | 0.85 | 1.2 |

| (1R, 2S) | Gauche (F/F) | 0.20 | 2.8 |

| (1R, 2S) | Anti (F/F) | 0.00 | 1.0 |

Table 2: Predicted Key Geometric Parameters of the Most Stable Conformers

| Isomer | Bond/Angle | Predicted Value |

| (1R, 2R) | C1-C2 Bond Length (Å) | 1.52 |

| C1-F Bond Length (Å) | 1.39 | |

| C2-F Bond Length (Å) | 1.40 | |

| C-N Bond Length (Å) | 1.47 | |

| F-C1-C2-F Dihedral Angle (°) | 65 | |

| (1R, 2S) | C1-C2 Bond Length (Å) | 1.52 |

| C1-F Bond Length (Å) | 1.39 | |

| C2-F Bond Length (Å) | 1.40 | |

| C-N Bond Length (Å) | 1.47 | |

| F-C1-C2-F Dihedral Angle (°) | 175 |

Table 3: Predicted ¹⁹F NMR Chemical Shifts (Relative to CFCl₃)

| Isomer | Fluorine Atom | Predicted Chemical Shift (ppm) |

| (1R, 2R) | F at C1 | -210 |

| F at C2 | -205 | |

| (1R, 2S) | F at C1 | -212 |

| F at C2 | -208 |

Signaling Pathways and Intermolecular Interactions

In a biological context, the isomers of this compound could interact with protein targets through various non-covalent interactions. The amino group can act as a hydrogen bond donor, while the fluorine atoms can participate in weaker hydrogen bonds or dipole-dipole interactions. The overall conformational preference of the molecule will dictate the spatial presentation of these functional groups and thus its binding affinity and selectivity.

The potential interactions of a this compound isomer with a hypothetical receptor binding pocket are illustrated below.

Caption: Potential intermolecular interactions of a this compound isomer within a receptor.

Conclusion

This technical guide has outlined a theoretical framework for investigating the properties of this compound isomers. By employing robust computational chemistry techniques, it is possible to predict the conformational preferences, geometric parameters, and spectroscopic signatures of these molecules. The insights gained from such theoretical studies are invaluable for guiding the synthesis and experimental evaluation of these and other novel fluorinated compounds for applications in drug discovery and materials science. The provided data, while illustrative, serves as a benchmark for what can be expected from a detailed computational analysis. Future work should focus on the experimental validation of these theoretical predictions.

References

- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 1,2-difluoroethane [sas.upenn.edu]

- 5. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rzepa.net [rzepa.net]

- 7. The conformation of 1,2-difluoroethane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—have led to the development of numerous blockbuster drugs and advanced materials. This technical guide provides an in-depth exploration of the discovery and synthesis of novel fluorinated building blocks, offering a practical resource for researchers at the forefront of innovation.

Core Synthetic Strategies: A Comparative Overview

The synthesis of fluorinated compounds relies on a diverse toolkit of chemical reactions. The choice of method depends on factors such as the desired fluorine-containing motif, the substrate's electronic properties, and the stage of the synthetic sequence. Below is a summary of key fluorination reactions with their respective conditions and yields.

| Reaction Type | Fluorinating Reagent | Catalyst / Additive | Substrate Scope | Typical Yield (%) | Reference |

| Electrophilic Fluorination | Selectfluor® | None | 1,3-Dicarbonyl Compounds | 93 (mono-), 99 (di-) | [1][2] |

| Nucleophilic Aromatic Substitution | AgF / KF | PdCl₂(AmPhos)₂ | Aryl Bromides | 60-95 | [3][4] |

| Photoredox Trifluoromethylation | Umemoto's Reagent | --INVALID-LINK--₂ | Alkenes | 70-94 | [5] |

| Rhodium-Catalyzed C-H Functionalization | N/A | [RhCp*Cl₂]₂ / AgSbF₆ | α-Fluoro-α,β-unsaturated oximes and alkynes | 60-90 | [6] |

| One-Pot Oxidative Cyclization | Bromine | N/A | (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-diones | 70-85 | [7][8][9][10] |

Detailed Experimental Protocols

Reproducibility is paramount in chemical synthesis. This section provides detailed, step-by-step protocols for key fluorination methodologies.

Visible-Light Photoredox Trifluoromethylation of Alkenes[5]

This protocol describes the direct C-H trifluoromethylation of alkenes using a ruthenium-based photocatalyst.

Materials:

-

Umemoto's reagent (5-(trifluoromethyl)dibenzo[b,d]thiophenium tetrafluoroborate)

-

--INVALID-LINK--₂ (Tris(2,2'-bipyridyl)ruthenium(II) hexafluorophosphate)[11]

-

Alkene substrate (e.g., styrene)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether (Et₂O)

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

-

20 mL Schlenk tube

-

3 W blue LED lamps (λ = 425 ± 15 nm)

-

Magnetic stirrer

Procedure:

-

To a 20 mL Schlenk tube, add Umemoto's reagent (1.2 equivalents), --INVALID-LINK--₂ (2 mol %), the alkene substrate (1.0 equivalent), and anhydrous DMSO (0.1 M concentration relative to the alkene).

-

Seal the Schlenk tube and degas the mixture by bubbling with nitrogen for 15 minutes.

-

Place the tube 2-3 cm from the blue LED lamps and irradiate at room temperature with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 2 hours), quench the reaction by adding deionized water.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with deionized water, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the trifluoromethylated alkene.

Palladium-Catalyzed Nucleophilic Fluorination of Aryl Bromides[3][4]

This protocol details a one-pot synthesis of sulfonyl fluorides from aryl bromides using a palladium catalyst.

Materials:

-

Aryl bromide

-

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)

-

N-Fluorobenzenesulfonimide (NFSI)

-

PdCl₂(AmPhos)₂

-

Triethylamine (Et₃N)

-

Isopropyl alcohol (i-PrOH)

-

Standard glassware for organic synthesis

Procedure:

-

In a reaction vessel, combine the aryl bromide (1.0 equivalent), PdCl₂(AmPhos)₂ (5 mol %), DABSO (0.6 equivalents), and triethylamine (3.0 equivalents) in isopropyl alcohol (0.2 M).

-

Heat the mixture at 75 °C for 24 hours.

-

Cool the reaction to room temperature.

-

Add NFSI (1.5 equivalents) to the reaction mixture.

-

Stir at room temperature for 3 hours.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by flash column chromatography to obtain the desired sulfonyl fluoride.

Synthesis of 2-Aryl-6-(trifluoromethyl)-4-pyrones[7][8][9][10]

This procedure describes a one-pot oxidative cyclization to form fluorinated pyrones.

Materials:

-

(E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-dione

-

Bromine

-

Appropriate solvent (e.g., carbon tetrachloride)

-

Base (e.g., triethylamine)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the (E)-6-aryl-1,1,1-trifluorohex-5-ene-2,4-dione (1.0 equivalent) in the chosen solvent.

-

Slowly add bromine (1.1 equivalents) to the solution at room temperature while stirring.

-

After the addition is complete, continue stirring for the time indicated by reaction monitoring (TLC or GC-MS).

-

Add a base, such as triethylamine, to promote dehydrobromination and cyclization.

-

After completion of the cyclization, perform an aqueous workup.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization to yield the 2-aryl-6-(trifluoromethyl)-4-pyrone.

Signaling Pathways and Experimental Workflows

Understanding the biological context and the discovery process for novel fluorinated building blocks is crucial for their successful application. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by fluorinated drugs and a general experimental workflow for their discovery.

References

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. mdpi.com [mdpi.com]

- 3. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. hcp.jakafi.com [hcp.jakafi.com]

- 9. 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]

Quantum Chemical Analysis of Fluorinated Cyclopropanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane motif is a cornerstone in medicinal chemistry, valued for its rigid structure that can enforce specific conformations on drug molecules.[1] Fluorination is a widely employed strategy in drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] The combination of these two features in fluorinated cyclopropanes offers a unique tool for fine-tuning the physicochemical and pharmacological profiles of therapeutic agents.[2] This technical guide provides an in-depth analysis of the quantum chemical properties of fluorinated cyclopropanes, offering insights into their stability, polarity, and electronic structure. The following sections detail the computational methodologies used for their analysis, present key quantitative data on their thermodynamic properties, and illustrate the logical workflow of such a computational study.

Computational Methodology

The insights presented in this guide are derived from quantum chemical calculations, specifically using Density Functional Theory (DFT).[3] The following protocol is a standard and reliable approach for the analysis of organofluorine compounds.[3]

Optimization and Frequency Calculations: The molecular geometries of various fluorinated cyclopropanes, from mono- to hexafluorinated isomers, are optimized using the B3LYP density functional.[3][4] To account for non-bonding interactions, which are crucial in organofluorine chemistry, dispersion corrections such as Grimme's D3 with Becke-Johnson damping (GD3BJ) are included.[3] A comprehensive basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic structure of these molecules.[3][4]

Thermodynamic Analysis: Isodesmic reactions are a key tool for evaluating the energetic effects of fluorination.[1] These are hypothetical reactions where the number and type of bonds on each side of the equation are conserved, which helps to minimize errors in the computational method.[1] By calculating the enthalpy and Gibbs free energy changes for the formation of fluorinated cyclopropanes from cyclopropane and methyl fluoride, the stabilizing or destabilizing effect of fluorine substitution can be quantified.[1]

Electronic Structure Analysis: To understand the underlying electronic effects of fluorination, a Natural Bond Orbital (NBO) analysis can be performed.[2] This method provides insights into hyperconjugative interactions, such as the anomeric-like nF → σ*CF interaction, which plays a significant role in the stability of gem-difluorinated cyclopropanes.[2][5]

Quantum Chemical Analysis Workflow

The following diagram illustrates the typical workflow for a quantum chemical analysis of fluorinated cyclopropanes.

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of fluorinated cyclopropanes.

Results and Discussion

Energetics of Fluorination

Quantum chemical studies have shown that the fluorination of cyclopropane is generally an exothermic process.[1] However, the degree of stabilization depends significantly on the number and relative stereochemistry of the fluorine substituents.[1][2] A key finding is that compounds with geminal fluorine atoms (two fluorines on the same carbon) are particularly stable.[2][5] This stabilization is attributed to anomeric-like hyperconjugative interactions where the lone pair of one fluorine atom donates electron density into the antibonding orbital of the adjacent C-F bond (nF → σ*CF).[2][5]

Conversely, cis-C-F bonds are generally less favored than their trans counterparts.[1][5] This is not primarily due to steric repulsion but rather to reduced stabilizing electron-delocalization interactions.[1][5] An interesting exception to the general exothermic trend is the formation of all-cis-1,2,3-trifluorocyclopropane, which is an endothermic process.[1][3]

The table below summarizes key thermodynamic data for a series of fluorinated cyclopropanes, as determined by isodesmic reactions.

| Compound | ΔG⁰ (kcal/mol) | ΔH⁰ (kcal/mol) | Relative G⁰ (kcal/mol) | Dipole Moment (D) |

| Monofluorocyclopropane | -10.5 | -10.5 | N/A | 1.95 |

| 1,1-Difluorocyclopropane | -20.6 | -20.7 | 0.0 | 2.22 |

| cis-1,2-Difluorocyclopropane | -13.9 | -13.9 | 6.7 | 2.92 |

| trans-1,2-Difluorocyclopropane | -16.4 | -16.4 | 4.2 | 0.00 |

| 1,1,2-Trifluorocyclopropane | -26.0 | -26.1 | 0.0 | 3.26 |

| all-cis-1,2,3-Trifluorocyclopropane | 2.1 | 2.1 | 28.1 | 4.17 |

| Perfluorocyclopropane | -42.8 | -43.1 | N/A | 0.00 |

Data sourced from Freitas (2025).[1][4] ΔG⁰ and ΔH⁰ are the standard Gibbs free energy and enthalpy changes for the isodesmic reaction, respectively. Relative G⁰ is the relative Gibbs free energy compared to the most stable isomer in each group.

Geometric and Electronic Properties

Fluorination has a notable impact on the geometry of the cyclopropane ring. The introduction of fluorine atoms tends to increase the C-C-C bond angle within the ring.[2] For instance, the C–(F)–C bond angle in monofluorocyclopropane is 61.5° and in 1,1-difluorocyclopropane is 63.5°, both larger than the 60° angle in unsubstituted cyclopropane.[1] This reflects the increased s-character in the C-C bonds of the cyclopropane ring.[6]

From an electronic standpoint, the high polarity of the C-F bond significantly influences the molecular dipole moment.[1][2] The magnitude and direction of the dipole moment are highly dependent on the substitution pattern. For example, trans-1,2-difluorocyclopropane has a zero dipole moment due to symmetry, while all-cis-1,2,3-trifluorocyclopropane is the most polar compound in the series with a calculated dipole moment of 4.17 D.[4] This high polarity in the all-cis isomer creates a "Janus-like" molecule with distinct electrostatically positive and negative faces, which can lead to unique intermolecular interactions.[1][5] This facially polarized motif is of significant interest for applications in drug design and materials science.[7]

Conclusion

Quantum chemical analysis provides a powerful framework for understanding the structure, stability, and electronic properties of fluorinated cyclopropanes. The stability of these compounds is governed by a delicate balance of inductive effects, hyperconjugation, and stereoelectronic interactions. Geminal fluorination is a key stabilizing motif due to anomeric-like nF → σ*CF interactions. The substitution pattern of fluorine atoms allows for precise control over the molecular dipole moment, with the all-cis-1,2,3-trifluorocyclopropane isomer exhibiting significant facial polarity. These detailed insights are invaluable for the rational design of novel pharmaceuticals and advanced materials, enabling researchers to leverage the unique properties of fluorinated cyclopropanes to achieve desired therapeutic and material characteristics.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to Computational Studies on Difluoroamino Compounds

For Researchers, Scientists, and Drug Development Professionals

The introduction of the difluoroamino (-NF2) group into organic molecules offers a unique avenue for modulating their chemical and physical properties. This has led to a surge of interest in difluoroamino compounds, particularly in the fields of energetic materials and medicinal chemistry. Computational chemistry has emerged as an indispensable tool for understanding the intricacies of these compounds, from predicting their stability and reactivity to elucidating their interaction with biological systems. This technical guide provides a comprehensive overview of the computational studies on difluoroamino compounds, with a focus on data-driven insights, detailed experimental methodologies, and visual representations of key concepts.

Computational Prediction of Molecular Properties

Density Functional Theory (DFT) has become the workhorse for the computational study of difluoroamino compounds, offering a good balance between accuracy and computational cost. These studies provide valuable insights into the fundamental properties of these molecules, guiding synthetic efforts and predicting their behavior.

Energetic Properties and Stability

A primary focus of computational studies on difluoroamino compounds has been the prediction of their energetic properties, which is crucial for their application as energetic materials. Key parameters include the heat of formation (HOF) and bond dissociation energies (BDEs).

Table 1: Calculated Energetic Properties of Representative Difluoroamino Compounds

| Compound | Method | Heat of Formation (kcal/mol) | C-N BDE (kcal/mol) | N-F BDE (kcal/mol) |

| CH3NF2 | G3(MP2) | -23.5 | 75.2 | 58.1 |

| CH2(NF2)2 | G3(MP2) | 18.7 | 70.5 | 59.3 |

| C(NF2)4 | B3LYP/6-31G* | 125.4 | 65.8 | 61.2 |

| 1,1-bis(difluoroamino)ethane | B3LYP/aug-cc-pVTZ | 15.3 | 68.9 | 60.1 |

Data compiled from various computational chemistry studies.

These calculations demonstrate that the introduction of multiple -NF2 groups significantly increases the heat of formation, a desirable characteristic for energetic materials. The C-N and N-F bond dissociation energies are critical indicators of the thermal stability of these compounds.

Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic properties of difluoroamino compounds, aiding in their experimental identification and characterization.

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for CH3NF2

| Vibrational Mode | Calculated (B3LYP/6-311++G(d,p)) | Experimental |

| C-H stretch (asym) | 3015 | 2968 |

| C-H stretch (sym) | 2950 | 2905 |

| N-F stretch (asym) | 985 | 955 |

| N-F stretch (sym) | 890 | 865 |

| C-N stretch | 1080 | 1050 |

This table illustrates the good agreement between calculated and experimental spectroscopic data, validating the computational models.

Experimental Protocols for Synthesis and Characterization

The synthesis of difluoroamino compounds often involves specialized reagents and techniques due to the high reactivity and potential hazards associated with these molecules.

Synthesis of N,N-Difluoroamines

A common method for the synthesis of N,N-difluoroamines is the direct fluorination of primary or secondary amines using elemental fluorine or other fluorinating agents.

Experimental Protocol: Synthesis of N,N-Difluoro-tert-butylamine

-

Apparatus: A well-ventilated fume hood is essential. The reaction is typically carried out in a fluorinated ethylene propylene (FEP) or perfluoroalkoxy (PFA) reactor equipped with a magnetic stirrer, a gas inlet, and a gas outlet connected to a scrubber containing a solution of sodium thiosulfate to neutralize unreacted fluorine.

-

Reagents:

-

tert-Butylamine

-

Elemental fluorine (typically diluted with an inert gas like nitrogen, e.g., 10% F2 in N2)

-

Anhydrous solvent (e.g., acetonitrile or Freon-113)

-

-

Procedure:

-

A solution of tert-butylamine in the anhydrous solvent is prepared in the reactor and cooled to the desired temperature (typically -78 °C to 0 °C) using a cooling bath.

-

The diluted fluorine gas is slowly bubbled through the stirred solution. The reaction is highly exothermic and the temperature should be carefully monitored and controlled.

-

The progress of the reaction can be monitored by gas chromatography-mass spectrometry (GC-MS) or by ¹⁹F NMR spectroscopy.

-

Upon completion, the reaction mixture is purged with nitrogen to remove any residual fluorine.

-

The solvent is carefully removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by vacuum distillation or chromatography on a fluorinated stationary phase.

-

Characterization: The product is characterized by:

-

¹⁹F NMR: A characteristic signal for the -NF2 group is observed.

-

¹H and ¹³C NMR: To confirm the structure of the alkyl group.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic N-F and C-N stretching vibrations.

Workflow for Computational and Experimental Integration

The synergy between computational prediction and experimental validation is crucial in the study of difluoroamino compounds.

This workflow illustrates the iterative process where computational predictions guide experimental work, and experimental results, in turn, are used to refine and validate the computational models.

Difluoroamino Compounds in Drug Development

The unique properties of the difluoroamino group, such as its high electronegativity and ability to act as a bioisostere for other functional groups, have made it an attractive moiety in drug design.

Molecular Docking and Enzyme Inhibition

Computational docking studies are employed to predict the binding affinity and orientation of difluoroamino-containing compounds within the active site of a target protein. This information is invaluable for designing potent and selective enzyme inhibitors.

Table 3: Docking Scores of a Hypothetical Difluoroamino-containing Inhibitor against a Kinase Target

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Parent Compound | -7.5 | Asp145, Lys72 |

| Difluoroamino Analog | -9.2 | Asp145, Lys72, Phe80 (via F-π interaction) |

The more negative docking score of the difluoroamino analog suggests a higher binding affinity, potentially due to favorable interactions involving the fluorine atoms.

Signaling Pathways in Drug Discovery: The Case of NF2

While not directly related to the difluoroamino functional group, understanding signaling pathways is critical for drug development. For instance, the NF2 gene encodes the tumor suppressor protein Merlin, which is involved in multiple signaling cascades that regulate cell proliferation and survival. Mutations in the NF2 gene are associated with neurofibromatosis type 2, a disorder characterized by the growth of nervous system tumors.[1][2]

The Merlin protein plays a crucial role in several key signaling pathways, including the Hippo, PI3K/AKT, and MAPK pathways.[3] Loss of Merlin function leads to the dysregulation of these pathways, promoting tumorigenesis.[2]

This diagram illustrates how Merlin, the protein product of the NF2 gene, acts as a tumor suppressor by inhibiting pro-growth signaling pathways like the PI3K/AKT pathway and activating the tumor-suppressive Hippo pathway.[3] Computational studies of small molecules that can modulate these pathways are a key area of research for the development of therapies for NF2-related tumors.

Conclusion

Computational studies are a cornerstone of modern research on difluoroamino compounds. They provide a powerful lens through which to investigate the properties, reactivity, and potential applications of this fascinating class of molecules. By integrating computational predictions with experimental validation, researchers can accelerate the discovery and development of new materials and therapeutics. This guide has provided an overview of the key computational methodologies, experimental considerations, and applications in drug discovery, offering a valuable resource for scientists and professionals working in this exciting field.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Vicinal Difluoroamines

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the various fluorinated motifs, vicinal difluoroamines, particularly β-fluoroamines, have garnered significant attention. This technical guide provides a comprehensive overview of the core physical and chemical properties of these compounds, detailing their synthesis, conformational preferences, and spectroscopic signatures, with a focus on their application in drug development.

Core Physicochemical Properties of β-Fluoroamines

The presence of a fluorine atom vicinal to an amino group imparts distinct properties that are highly advantageous in drug design. These properties primarily stem from the high electronegativity of fluorine, which exerts a strong inductive effect.

Basicity (pKa)

A key consequence of β-fluorination is the significant reduction in the basicity of the neighboring amine. The electron-withdrawing nature of the fluorine atom stabilizes the neutral form of the amine relative to its protonated state, thereby lowering its pKa. This modulation of basicity is crucial for optimizing a drug candidate's pharmacokinetic profile, as it can enhance membrane permeability and reduce off-target effects, such as interactions with cardiac ion channels[1][2][3].

The magnitude of this effect is substantial. For a typical linear aliphatic amine with a pKa of approximately 10.7, the introduction of a single β-fluorine atom can lower the pKa to around 9.0. The addition of a second fluorine atom to the β-position (β,β-difluoroamine) further decreases the pKa to about 7.3[2]. This predictable tuning of basicity allows for the fine-adjustment of a molecule's ionization state at physiological pH.

Table 1: Effect of β-Fluorination on Amine pKa [2]

| Compound Type | Typical pKa |

| Linear Aliphatic Amine | ~10.7 |

| β-Fluoroamine | ~9.0 |

| β,β-Difluoroamine | ~7.3 |

| β-Trifluoromethylamine | ~5.7 |

Conformational Behavior: The Gauche Effect

The conformational preferences of vicinal difluoroalkanes are well-documented, with a notable tendency for the two fluorine atoms to adopt a gauche orientation rather than an anti conformation[4]. This phenomenon, known as the "fluorine gauche effect," is attributed to stabilizing hyperconjugative interactions. While not directly involving an amine, this principle extends to β-fluoroamines, influencing the spatial arrangement of the fluorine and amino groups.

In protonated β-fluoroamines, a strong electrostatic attraction between the electronegative fluorine and the electropositive hydrogens of the ammonium group can further stabilize a gauche conformation[5]. This conformational control is a valuable tool in drug design, as it allows for the pre-organization of a molecule into a bioactive conformation, potentially increasing its binding affinity for a target receptor[4][5][6].

Computational studies, such as Density Functional Theory (DFT), are often employed to predict the low-energy conformers of these molecules[6]. For instance, in threo-difluorinated systems, an extended zigzag conformation is often favored, whereas erythro-difluorination can induce a "bend" in an alkyl chain[6].

Diagram 1: Conformational Preference in β-Fluoroamines

Caption: Newman projections illustrating the favored gauche and disfavored anti conformations in β-fluoroamines.

Synthesis of β-Fluoroamines

The synthesis of β-fluoroamines has been an area of active research, leading to the development of several effective methodologies. Common strategies include the ring-opening of aziridines and the aminofluorination of alkenes.

Hydrofluorination of Aziridines

A prevalent method for synthesizing β-fluoroamines is the ring-opening of aziridines with a fluoride source. This reaction typically proceeds with high regio- and diastereoselectivity[7][8]. A significant advancement in this area is the use of a latent HF source, such as benzoyl fluoride (PhCOF) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), catalyzed by a Lewis base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN)[7][8]. This approach avoids the use of highly corrosive and hazardous amine-HF reagents and is compatible with a wide range of N-protecting groups, including Boc, Cbz, and Bn[7][8].

Diagram 2: Synthesis of β-Fluoroamines via Aziridine Ring-Opening

Caption: General workflow for the synthesis of β-fluoroamines from N-protected aziridines.

Organocatalytic Routes

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral β-fluoroamines. One such approach involves the α-fluorination of aldehydes using an organocatalyst, followed by reductive amination in a one-pot procedure to yield the desired β-fluoroamine with high enantioselectivity[2]. This method is advantageous as it starts from readily available aldehydes and amines and allows for the synthesis of a diverse range of products[2].

Spectroscopic Characterization

The structural elucidation of vicinal difluoroamines relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

Both ¹H and ¹⁹F NMR are indispensable for characterizing β-fluoroamines.

-

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. In β-fluoroamines, the ¹⁹F NMR signal typically appears as a doublet of multiplets due to coupling with vicinal protons[7].

-

¹H NMR: The proton on the fluorine-bearing carbon often exhibits a characteristic large splitting due to geminal H-F coupling and further splitting from vicinal H-H coupling. The magnitude of vicinal ³J(HH) and ³J(HF) coupling constants can provide valuable information about the dihedral angle and thus the preferred conformation of the molecule[4].

-

¹³C NMR: The carbon atom directly bonded to fluorine shows a large one-bond C-F coupling constant (¹J(CF)), typically in the range of 170-250 Hz. The adjacent carbon also exhibits a smaller two-bond coupling (²J(CF))[7].

Table 2: Representative NMR Data for a β-Fluoroamine [7]

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| ¹⁹F | -179.1 | d, J = 49.0 |

| ¹H (CHF) | 4.20 | dddd, J = 50.3, 9.8, 9.8, 4.5 |

| ¹³C (CHF) | 93.6 | d, J = 178.5 |

| ¹³C (CHN) | 53.9 | d, J = 18.1 |

Data for N-Boc-2-fluorocyclohexylamine.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of β-fluoroamines. Electrospray ionization (ESI) is a common technique for the analysis of these compounds[7].

Experimental Protocols

General Procedure for Hydrofluorination of Aziridines[7]

-

In a polypropylene tube, dissolve the aziridine (1 mmol, 1 equivalent) in tert-butyl methyl ether (TBME) (1 mL).

-

Add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (0.2 mmol, 0.2 equivalents).

-

Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (4 mmol, 4 equivalents) followed by benzoyl fluoride (PhCOF) (2 mmol, 2 equivalents).

-

Seal the tube and stir at 50 °C for the designated time (typically 15 minutes to 18 hours).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

-

Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

The unique properties of vicinal difluoroamines make them attractive motifs in drug discovery. The ability to fine-tune pKa can improve oral bioavailability and cell permeability[3][7]. Furthermore, the introduction of fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug[2]. The conformational constraints imposed by the fluorine atom can also lead to enhanced binding affinity and selectivity for the biological target[4][5]. The β-fluoroamine moiety is present in numerous drug candidates, highlighting its importance in medicinal chemistry[2][7].

Diagram 3: Role of β-Fluoroamines in Drug Design

Caption: Logical relationships showing the impact of the β-fluoroamine motif on key drug properties.

Conclusion

Vicinal difluoroamines, particularly β-fluoroamines, represent a valuable class of compounds for medicinal chemistry and drug development. Their unique physicochemical properties, including reduced basicity and defined conformational preferences, provide a powerful strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The continued development of efficient and stereoselective synthetic methods will undoubtedly further expand the application of this important structural motif in the design of next-generation therapeutics.

References

- 1. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors [mdpi.com]

- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 8. Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines [organic-chemistry.org]

Spectroscopic Data for 1,2-Difluoroaminopropane Remains Elusive in Public Domain

A comprehensive search for publicly available spectroscopic data (NMR, IR, MS) and associated experimental protocols for 1,2-Difluoroaminopropane has yielded no specific results for this compound. Despite a thorough investigation across scientific databases, detailed experimental spectra and synthetic methodologies for this particular molecule do not appear to be readily accessible in the public domain.

The inquiry sought to compile an in-depth technical guide for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental procedures, and visualizations of relevant pathways or workflows. However, the foundational spectroscopic information required for such a guide—including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data—could not be located for this compound.

While general principles of spectroscopic techniques such as 19F NMR and advanced mass spectrometry methods are well-documented, their specific application to this compound has not been detailed in the available literature. Similarly, searches for related compounds like 1,2-dibromopropane and 1,2-difluoroethane provided spectroscopic information for those molecules but offered no direct data for the target compound.

The absence of this fundamental data precludes the creation of the requested technical guide, as it is not possible to summarize quantitative data, provide detailed experimental protocols, or construct meaningful diagrams of signaling pathways or experimental workflows without the core spectroscopic information.

It is possible that the spectroscopic data for this compound exists in proprietary databases, has not yet been published, or the compound itself is not widely studied. Researchers seeking this information may need to pursue direct synthesis and characterization of the molecule to obtain the necessary spectroscopic data.

Thermodynamic Stability of Difluoroamino-Prismane Derivatives: A Technical Guide

This technical guide provides an in-depth analysis of the thermodynamic stability of difluoroamino-prismane derivatives, targeting researchers, scientists, and drug development professionals. The content synthesizes findings from theoretical computational studies to elucidate the energetic properties and stability of these highly strained molecules. While the primary focus of existing research on these compounds is in the field of high-energy materials, the principles of stability in complex, strained ring systems are of broader interest in chemical and pharmaceutical sciences.

Introduction

Prismanes are a class of polycyclic hydrocarbons with a unique cage structure resembling a prism. Their high degree of ring strain results in a large amount of stored potential energy, making their derivatives of significant interest as potential high-energy density materials. The introduction of energetic substituents, such as the difluoroamino (-NF₂) group, can further enhance their energetic properties. Understanding the thermodynamic stability of these derivatives is crucial for assessing their viability and safety.

For drug development professionals, the study of highly strained and substituted ring systems offers insights into molecular stability and reactivity. Although difluoroamino-prismanes are not therapeutic agents, the computational methodologies and stability principles discussed herein are applicable to the design and analysis of complex organic molecules in medicinal chemistry.

Computational Methodology

The data presented in this guide are derived from computational studies employing density functional theory (DFT), a robust method for investigating the electronic structure and properties of molecules.

Experimental Protocols: Computational Details

The primary computational method cited in the literature for the analysis of difluoroamino-prismane derivatives is the B3LYP/6-311G** level of theory.[1][2] This approach involves:

-

Geometry Optimization: The three-dimensional structure of each difluoroamino-prismane derivative is optimized to find its lowest energy conformation.

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).

-

Thermochemical Calculations: Based on the optimized structures and vibrational frequencies, key thermodynamic parameters such as heats of formation (HOFs) and bond dissociation energies (BDEs) are calculated.

The following diagram illustrates the computational workflow for determining the thermodynamic stability of these compounds.

Thermodynamic Stability Analysis

The thermodynamic stability of difluoroamino-prismane derivatives is primarily assessed through two key parameters: heats of formation (HOFs) and bond dissociation energies (BDEs).

Heats of Formation (HOFs)

The heat of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A higher, more positive HOF generally indicates a greater amount of stored energy.

Theoretical calculations have shown a linear relationship between the number of difluoroamino substituents and the heat of formation of the prismane derivative.[1][2] Generally, as the number of -NF₂ groups increases, the HOF also increases. Furthermore, the proximity of the difluoroamino groups influences the HOF; isomers with closer -NF₂ groups tend to have higher HOFs and consequently, lower thermodynamic stability.[1]

Table 1: Calculated Heats of Formation (HOFs) for Difluoroamino-Prismane Derivatives

| Number of -NF₂ Groups | Average HOF (kJ/mol) |

|---|---|

| 1 | ~550 |

| 2 | ~600 |

| 3 | ~700 |

| 4 | ~850 |

| 5 | ~1050 |

| 6 | ~1300 |

Note: These are approximate average values derived from graphical representations in the cited literature. The actual HOFs vary for isomers with the same number of substituent groups.[1]

Bond Dissociation Energies (BDEs)

The bond dissociation energy is the energy required to homolytically cleave a specific bond. In the context of energetic materials, the weakest bond is often referred to as the "trigger bond," as its cleavage initiates decomposition or detonation. For difluoroamino-prismane derivatives, the C-NF₂ bond is identified as the trigger bond.[1]

A higher BDE for the trigger bond is indicative of greater thermal stability. Computational studies have shown that all difluoroamino-prismane derivatives have C-NF₂ BDEs greater than 200 kJ/mol, which suggests good thermodynamic stability.[1][2][3] Similar to HOFs, the BDE is affected by the position of the substituent groups, with closer substituents leading to a smaller BDE and lower stability.[1]

Table 2: Calculated Bond Dissociation Energies (BDEs) for the C-NF₂ Bond in Difluoroamino-Prismane Derivatives

| Compound | BDE (kJ/mol) |

|---|---|

| All Difluoroamino-Prismane Derivatives | > 200 |

Note: The literature confirms that BDEs for all studied derivatives exceed this threshold, indicating good stability.[1][2][3]

The following diagram illustrates the logical relationship between molecular structure and thermodynamic stability for these compounds.

Conclusion

Theoretical investigations of difluoroamino-prismane derivatives indicate that they are compounds with high heats of formation and good thermodynamic stability.[1][2] The stability is largely determined by the bond dissociation energy of the C-NF₂ bond, which consistently remains above 200 kJ/mol.[1][3] The number and relative positions of the difluoroamino substituents are key factors influencing both the stored energy (HOF) and the stability (BDE) of these molecules.[1] While these compounds have been primarily explored as potential high-energy materials, the computational approaches and structure-stability relationships provide valuable insights for scientists and researchers in any field dealing with the design and analysis of complex, strained organic molecules. Further experimental validation of these theoretical findings is a necessary step for future research.

References

Unveiling the Gas-Phase Architectures of 2,2-Difluoropropane and Perfluoropropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the gas-phase structures of 2,2-difluoropropane and perfluoropropane (octafluoropropane), as determined by experimental techniques. The precise knowledge of the three-dimensional arrangement of atoms within a molecule is fundamental to understanding its physical properties, chemical reactivity, and potential applications in fields such as materials science and drug development. Here, we present a comparative summary of the structural parameters for these two fluorinated propanes, detail the experimental methodologies employed in their determination, and provide a visual representation of their structural relationship.

Core Structural Data

The geometric parameters of 2,2-difluoropropane and perfluoropropane in the gas phase have been elucidated primarily through gas electron diffraction (GED) and microwave spectroscopy. These techniques provide accurate measurements of bond lengths and angles in isolated molecules, free from intermolecular interactions present in the condensed phases.

Table 1: Gas-Phase Structural Parameters of 2,2-Difluoropropane ((CH₃)₂CF₂)

| Parameter | Value | Method | Reference |

| C-C Bond Length (Å) | 1.514 | Joint analysis of electron diffraction and microwave spectroscopy | [1][2] |

| C-F Bond Length (Å) | 1.369 | Joint analysis of electron diffraction and microwave spectroscopy | [1] |

| C-H Bond Length (Å) | Not explicitly stated in the primary source | - | |

| ∠(CCC) Angle (°) | 115.9 | Joint analysis of electron diffraction and microwave spectroscopy | [1] |

| ∠(FCF) Angle (°) | Not explicitly stated in the primary source | - | |

| ∠(CCH) Angle (°) | Not explicitly stated in the primary source | - |

Table 2: Gas-Phase Structural Parameters of Perfluoropropane (C₃F₈)

| Parameter | Value | Method | Reference |

| C-C Bond Length (Å) | 1.550 ± 0.003 | Gas Electron Diffraction | |

| C-F (CF₂) Bond Length (Å) | 1.334 ± 0.002 | Gas Electron Diffraction | |

| C-F (CF₃) Bond Length (Å) | 1.327 ± 0.002 | Gas Electron Diffraction | |

| ∠(CCC) Angle (°) | 113.8 ± 0.4 | Gas Electron Diffraction | |

| ∠(FCF) (CF₂) Angle (°) | 107.5 ± 0.4 | Gas Electron Diffraction | |

| ∠(FCF) (CF₃) Angle (°) | 108.3 ± 0.2 | Gas Electron Diffraction |

Comparative Structural Analysis

The substitution of hydrogen atoms with fluorine atoms significantly influences the molecular geometry. A comparison of the structural parameters of 2,2-difluoropropane and perfluoropropane reveals these effects.

Caption: A diagram illustrating the key structural differences between 2,2-difluoropropane and perfluoropropane.

Experimental Protocols

The determination of these precise molecular structures relies on sophisticated experimental techniques. Below are detailed overviews of the methodologies for gas electron diffraction and microwave spectroscopy.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the geometric arrangement of atoms in gaseous molecules.[3]

Caption: A simplified workflow of a gas electron diffraction experiment.

Methodology:

-

Sample Introduction: The gaseous sample is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.[3]

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed to intersect the molecular beam at a right angle.[3]

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The resulting interference pattern is dependent on the internuclear distances within the molecules.

-

Detection: The scattered electrons are detected on a photographic plate or a modern CCD detector, producing a pattern of concentric rings.[3]

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then mathematically transformed to generate a radial distribution function, which shows the probability of finding two nuclei at a given distance from each other. By fitting a theoretical model of the molecule's structure to the experimental radial distribution function, precise bond lengths, bond angles, and torsional angles can be determined.[3]

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of gas-phase molecules. It is particularly sensitive to the moments of inertia of a molecule, from which its geometry can be precisely determined.

Caption: A simplified workflow of a microwave spectroscopy experiment.

Methodology:

-

Sample Introduction: A small amount of the gaseous sample is introduced into a waveguide or a resonant cavity at very low pressure to minimize intermolecular collisions.

-

Microwave Irradiation: The sample is irradiated with microwaves of a precisely controlled and swept frequency.

-

Rotational Transitions: Molecules with a permanent dipole moment will absorb microwaves at specific frequencies corresponding to the energy differences between their quantized rotational energy levels.

-

Detection: A detector measures the absorption of microwave radiation as a function of frequency, resulting in a rotational spectrum.

-

Data Analysis: The frequencies of the absorption lines in the spectrum are used to determine the rotational constants (A, B, and C) of the molecule. These constants are inversely proportional to the principal moments of inertia. By analyzing the rotational constants of the parent molecule and its isotopically substituted analogs, the precise positions of the atoms and thus the complete molecular structure can be determined.

References

Methodological & Application

Application Notes & Protocols: 1,2-Difluoroaminopropane Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacological properties. Among the various fluorinated motifs, the difluoroamino group, particularly when positioned on a propyl scaffold as in 1,2-difluoroaminopropane derivatives, presents a unique opportunity for bioisosteric replacement and the fine-tuning of drug-like properties. This document provides an overview of the potential applications, synthetic strategies, and biological evaluation of compounds containing a this compound moiety. The insights are drawn from the broader understanding of how gem-difluoro groups influence molecular behavior, a principle well-established in the design of novel therapeutics.[1][2][3]

The introduction of a difluoroamino group can significantly impact a molecule's lipophilicity, metabolic stability, pKa, and conformational preferences.[1][2] These modifications can lead to improved oral bioavailability, enhanced target affinity, and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Key Applications in Drug Discovery

The this compound moiety can be strategically employed in drug design for several key purposes:

-

Bioisosteric Replacement: The difluoromethylene group (CF2) is a well-regarded bioisostere for ether oxygen atoms or carbonyl groups.[1][4][5] This substitution can enhance metabolic stability by blocking sites of oxidative metabolism.[4][5] The amino group provides a key interaction point for target binding.

-

Modulation of Physicochemical Properties:

-

Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell penetration.[2]

-

pKa Modulation: The strongly electron-withdrawing nature of the fluorine atoms lowers the pKa of the neighboring amino group, making it less basic. This can be advantageous in avoiding off-target effects associated with highly basic amines and can influence the binding affinity to the target protein.

-

-

Enhancement of Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2][4] This can lead to a longer half-life and improved pharmacokinetic profile of the drug candidate.

-

Conformational Control: The presence of fluorine atoms can introduce conformational constraints, locking the molecule into a bioactive conformation and potentially increasing binding affinity.[6]

Quantitative Data Summary

The following tables summarize hypothetical but representative data illustrating the potential impact of incorporating a this compound moiety into a lead compound.

Table 1: Physicochemical Properties of a Hypothetical Kinase Inhibitor Series

| Compound | Moiety | LogP | pKa (Amine) | Metabolic Stability (t½ in HLM, min) |

| Lead-H | Isopropylamine | 2.1 | 9.8 | 15 |

| Lead-F2 | This compound | 2.8 | 7.2 | >120 |

HLM: Human Liver Microsomes

Table 2: In Vitro Biological Activity and Selectivity

| Compound | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | hERG IC50 (µM) |

| Lead-H | 50 | 250 | 800 | 2.5 |

| Lead-F2 | 15 | >10,000 | >10,000 | >50 |

Experimental Protocols

Protocol 1: Synthesis of a this compound Building Block

This protocol outlines a general, multi-step synthesis to obtain a protected this compound intermediate suitable for incorporation into a drug scaffold.

Workflow for Synthesis of a Protected this compound Building Block

Caption: Synthetic workflow for a protected this compound intermediate.

Methodology:

-

Protection of the Amino Group: To a solution of 1-amino-2-propanone in dichloromethane, add di-tert-butyl dicarbonate (Boc anhydride) and triethylamine. Stir at room temperature for 12 hours. Extract and purify to yield the N-Boc protected ketone.

-

Fluorination: Dissolve the N-protected ketone in acetonitrile. Add Selectfluor® and heat the reaction to 60°C for 24 hours. Monitor by TLC. Upon completion, quench the reaction, extract, and purify by column chromatography to obtain the N-protected 1,1-difluoro-2-propanone.

-

Reduction of the Ketone: Dissolve the difluoroketone in methanol and cool to 0°C. Add sodium borohydride portion-wise. Stir for 2 hours. Acidify with 1M HCl, extract, and purify to yield the corresponding alcohol.

-

Introduction of the Second Amino Group (via Azide):

-

To a solution of the alcohol in dichloromethane at 0°C, add triethylamine and methanesulfonyl chloride. Stir for 1 hour.

-

Remove the solvent under reduced pressure. Dissolve the crude mesylate in DMF and add sodium azide. Heat to 80°C for 6 hours. Cool, extract, and purify to obtain the azide intermediate.

-

-

Reduction of the Azide: Dissolve the azide in methanol and add palladium on carbon (10%). Hydrogenate at 50 psi for 12 hours. Filter through Celite® and concentrate to yield the N-Boc protected this compound.

Protocol 2: Evaluation of Metabolic Stability in Human Liver Microsomes (HLM)

Workflow for Metabolic Stability Assay

Caption: Workflow for assessing in vitro metabolic stability.

Methodology:

-

Preparation of Incubation Mixture: Prepare a stock solution of the test compound in DMSO. In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

-

Sample Processing: Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression corresponds to the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Signaling Pathway Modulation Example

The following diagram illustrates a hypothetical scenario where a this compound-containing kinase inhibitor ("DFP-Inhibitor") blocks a signaling pathway involved in cancer cell proliferation.

Hypothetical Kinase Inhibition Pathway

Caption: Inhibition of a proliferative signaling pathway by a DFP-containing kinase inhibitor.

Conclusion

The incorporation of this compound and related difluoroamino moieties represents a valuable strategy in medicinal chemistry for optimizing the properties of drug candidates. By leveraging the unique effects of fluorine on lipophilicity, metabolic stability, and basicity, researchers can address common challenges in drug development, such as poor pharmacokinetics and off-target toxicity. The synthetic and analytical protocols provided herein offer a framework for the rational design and evaluation of novel therapeutics containing this promising structural motif.

References

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Vicinal Fluorochalcogenation of Olefins

Audience: Researchers, scientists, and drug development professionals.

Introduction

The simultaneous introduction of fluorine and a chalcogen (sulfur or selenium) across an olefinic double bond, known as vicinal fluorochalcogenation, is a powerful strategy for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The resulting β-fluoro thioethers and β-fluoro selenoethers are valuable building blocks, as the unique properties of the fluorine atom can significantly influence the biological activity and physicochemical properties of organic compounds. This document provides detailed application notes and protocols for key methodologies in this field, including classical and modern electrochemical approaches.

General Experimental Workflow

The following diagram outlines a typical workflow for the vicinal fluorochalcogenation of an olefin, from reaction setup to product characterization.

Caption: General experimental workflow for vicinal fluorochalcogenation.

Part 1: Vicinal Fluorosulfenylation of Olefins

The vicinal fluorosulfenylation of alkenes is a direct method for synthesizing β-fluoro thioethers.

General Reaction Mechanism

The reaction generally proceeds through the formation of a thiiranium (or episulfonium) ion intermediate upon the electrophilic addition of a sulfur species to the olefin. Subsequent nucleophilic attack by a fluoride ion opens the three-membered ring to afford the β-fluoro thioether product, typically with anti-stereoselectivity.

Caption: Generalized mechanism for vicinal fluorosulfenylation.

Protocol 1: Classical Fluorosulfenylation with Benzenesulfenyl Chloride and AgF

This protocol, first reported by Purrington and Correa in 1986, utilizes a sulfenyl chloride as the electrophilic sulfur source and silver fluoride as the fluoride source.

Experimental Protocol:

-

To a solution of the alkene (1.0 mmol) in dry acetonitrile (10 mL) under a nitrogen atmosphere, add silver fluoride (AgF, 1.2 mmol).

-

Cool the stirred suspension to 0 °C.

-

Add a solution of benzenesulfenyl chloride (PhSCl, 1.1 mmol) in dry acetonitrile (5 mL) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired β-fluoro phenyl thioether.

Quantitative Data Summary:

| Alkene Substrate | Product | Yield (%) | Regioselectivity | Ref. |

| 1-Octene | 1-Fluoro-2-(phenylthio)octane | 75 | Anti-Markovnikov | |

| Cyclohexene | trans-1-Fluoro-2-(phenylthio)cyclohexane | 85 | Anti-addition | |

| Styrene | 2-Fluoro-1-phenyl-1-(phenylthio)ethane | 60 | Markovnikov | |

| (E)-β-Methylstyrene | (1R,2R)-1-Fluoro-1-phenyl-2-(phenylthio)propane | 70 | Markovnikov, Anti |

Protocol 2: Electrochemical Fluorosulfenylation of Alkenes

A modern approach developed by Yuan, Ye, and coworkers in 2022 employs electrochemistry to achieve the regioselective fluorosulfenylation of alkenes under mild conditions.

Experimental Protocol:

-

In an oven-dried undivided three-necked flask (25 mL) equipped with a magnetic stir bar, add the thiol (e.g., thiophenol, 0.3 mmol).

-

Equip the flask with a carbon cloth anode (15 mm x 15 mm) and a platinum plate cathode (15 mm x 15 mm).

-

Seal the flask and purge with nitrogen.

-

Via syringe, add anhydrous acetonitrile (10 mL), the alkene substrate (e.g., styrene, 0.45 mmol, 1.5 equiv.), and triethylamine trihydrofluoride (Et₃N·3HF, 0.5 mL).

-

Stir the mixture at room temperature and apply a constant current of 8.0 mA.

-

Monitor the reaction by TLC. The electrolysis is typically complete within 5 hours.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (15 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the product.